molecular formula C21H25NO3 B5106154 4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid

4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid

Cat. No.: B5106154
M. Wt: 339.4 g/mol
InChI Key: DJIHIZYCDFCTNJ-UHFFFAOYSA-N
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Description

4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids This compound features a benzylamino group, a dimethylphenylmethyl group, and a methyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid can be achieved through multi-step organic reactions. A typical synthetic route might involve:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor.

    Introduction of the Dimethylphenylmethyl Group: This step might involve Friedel-Crafts alkylation using 3,5-dimethylbenzyl chloride.

    Formation of the Butanoic Acid Backbone: This can be synthesized through a series of reactions starting from a suitable dicarboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid
  • 4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-ethyl-4-oxobutanoic acid

Uniqueness

4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14-9-15(2)11-18(10-14)12-19(16(3)21(24)25)20(23)22-13-17-7-5-4-6-8-17/h4-11,16,19H,12-13H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIHIZYCDFCTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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